molecular formula C11H19ClN4O B3006921 2-(3-Aminopyrrolidin-1-yl)-6-isopropylpyrimidin-4-ol hydrochloride CAS No. 2137768-14-8

2-(3-Aminopyrrolidin-1-yl)-6-isopropylpyrimidin-4-ol hydrochloride

Cat. No.: B3006921
CAS No.: 2137768-14-8
M. Wt: 258.75
InChI Key: OWHSNKSBNXMSAT-UHFFFAOYSA-N
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Description

2-(3-Aminopyrrolidin-1-yl)-6-isopropylpyrimidin-4-ol hydrochloride is a synthetic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with an aminopyrrolidine group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopyrrolidin-1-yl)-6-isopropylpyrimidin-4-ol hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via an alkylation reaction using isopropyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Aminopyrrolidine Group: The aminopyrrolidine group can be introduced through a nucleophilic substitution reaction using 3-aminopyrrolidine and a suitable leaving group on the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions to ensure high yield and purity. Common industrial methods include:

    Batch Processing: This involves carrying out the synthesis in large reaction vessels with precise control over temperature, pressure, and reaction time.

    Continuous Flow Processing: This method involves the continuous flow of reactants through a series of reactors, allowing for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopyrrolidin-1-yl)-6-isopropylpyrimidin-4-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminopyrrolidine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with different functional groups.

Scientific Research Applications

2-(3-Aminopyrrolidin-1-yl)-6-isopropylpyrimidin-4-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Aminopyrrolidin-1-yl)-6-isopropylpyrimidin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with 2-(3-Aminopyrrolidin-1-yl)-6-isopropylpyrimidin-4-ol hydrochloride.

    Pyrimidine Derivatives: Compounds like 2,4-diaminopyrimidine and 2,4,6-trimethylpyrimidine are structurally related to the compound.

Uniqueness

This compound is unique due to the combination of the aminopyrrolidine and isopropyl groups on the pyrimidine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

2-(3-aminopyrrolidin-1-yl)-4-propan-2-yl-1H-pyrimidin-6-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O.ClH/c1-7(2)9-5-10(16)14-11(13-9)15-4-3-8(12)6-15;/h5,7-8H,3-4,6,12H2,1-2H3,(H,13,14,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHSNKSBNXMSAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)NC(=N1)N2CCC(C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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